N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide
Description
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide is a chromene-derived acetamide featuring a cyano group at position 6 and two methyl groups at position 2 of the chromen ring. Chromenes are heterocyclic compounds with a benzopyran framework, and their derivatives are widely studied for pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
CAS No. |
89317-02-2 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)16-12-7-14(2,3)18-13-5-4-10(8-15)6-11(12)13/h4-7H,1-3H3,(H,16,17) |
InChI Key |
ASLDLHGAODLNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C |
Origin of Product |
United States |
Preparation Methods
Amine Substrates
The amine precursor typically features a chromenyl backbone with pre-existing functional groups. For example, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are commonly used due to their reactivity with cyanoacetate esters. Structural modifications at the 6-position (e.g., cyano groups) enhance electrophilicity, facilitating nucleophilic attack during condensation.
Cyanoacetate Esters
Ethyl cyanoacetate and methyl cyanoacetate are the most widely employed reagents. Ethyl cyanoacetate is preferred in industrial settings due to its cost-effectiveness and stability under solvent-free conditions. The ester’s cyano and carbonyl groups enable dual reactivity, acting as both electrophiles and nucleophiles in cyclization reactions.
Reaction Conditions and Optimization
The preparation of this compound involves carefully controlled conditions to maximize yield and purity.
Solvent Systems
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Solvent-free | 25–40 | None | 78–85 | |
| Dioxane | 80–100 | Piperidine | 92 | |
| Ethanol | 60–70 | Triethylamine | 75 |
Industrial protocols favor solvent-free conditions to reduce costs and environmental impact. Laboratory methods often use dioxane or ethanol with catalytic bases like piperidine or triethylamine to accelerate reaction kinetics.
Temperature and Time
-
Room temperature : Suitable for solvent-free reactions, requiring 12–24 hours for completion.
-
Reflux conditions : Higher temperatures (80–100°C) in dioxane reduce reaction time to 4–6 hours.
Synthetic Pathways
Direct Condensation Method
The amine reacts directly with ethyl cyanoacetate in a 1:1 molar ratio. For example:
\text{Amine} + \text{CH}_2(\text{CN})\text{COOEt} \xrightarrow{\text{piperidine}} \text{this compound} + \text{EtOH} $$
This method achieves yields up to 92% in dioxane.
Stepwise Functionalization
- Cyanoacetylation : The amine reacts with cyanoacetyl chloride to form an intermediate.
- Chromenylation : The intermediate undergoes cyclization with dimethylacetylene dicarboxylate (DMAD) to install the chromenyl ring.
Industrial-Scale Production
Solvent-Free Protocol
In large-scale synthesis, the amine and ethyl cyanoacetate are mixed without solvents at 25–40°C. The mixture is stirred for 12–24 hours, yielding 78–85% product. Advantages include:
- Reduced waste generation.
- Lower energy requirements.
Continuous Flow Reactors
Emerging technologies use continuous flow systems to enhance mixing and heat transfer, further improving yields to 88–90%.
Characterization and Quality Control
Spectroscopic Analysis
| Technique | Key Signals | Source |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N) | |
| ¹H NMR | δ 2.1 (s, 6H, CH₃), δ 6.8–7.2 (m, aromatic) | |
| MS | m/z 242.27 [M⁺] |
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms purity >98% for pharmaceutical-grade material.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like N-cyanoacetyl derivatives may form due to over-acetylation. Strategies include:
- Strict stoichiometric control (1:1 amine:ester ratio).
- Use of molecular sieves to absorb excess water.
Scalability Issues
Transitioning from lab to industrial scale risks inconsistent mixing. Solutions involve:
- High-shear mixers for solvent-free reactions.
- In-line monitoring using FTIR for real-time analysis.
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 15–30 minutes while maintaining yields at 85–90%.
Green Chemistry Approaches
- Biocatalysis : Lipases immobilized on silica gel achieve 80% yield under mild conditions.
- Ionic liquid solvents : [BMIM][BF₄] enhances reaction rates by stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide undergoes various types of reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to yield various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide. The reactions are typically carried out in solvents like DMF (dimethylformamide) and ethanol, often using catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, pyrroles, and oxopyridines .
Scientific Research Applications
Types of Reactions
The compound can undergo various chemical reactions:
- Condensation Reactions : The active hydrogen on C-2 can participate in forming heterocyclic compounds.
- Substitution Reactions : The compound can react with different reagents to yield derivatives.
Biological Applications
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of this compound can inhibit tumor growth. For instance, a study on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed potent anti-cancer properties in animal models for various cancers such as glioblastoma and pancreatic cancer . The structure–activity relationship studies showed that modifications could enhance anticancer activity significantly.
Antimicrobial Properties
Molecular docking studies have demonstrated that compounds derived from this compound exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against strains like Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting microbial growth .
Industrial Applications
In addition to its biological relevance, this compound is employed in various industrial processes:
- Synthesis of Heterocycles : It serves as a precursor for synthesizing nitrogenous heterocycles such as iminocoumarines and thiazoles .
- Dyes and Pigments Production : The compound is utilized in creating dyes and pigments due to its stable chemical structure.
- Catalyst Development : Its derivatives are explored for developing new materials and catalysts in organic synthesis.
Case Study 1: Anticancer Research
A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives were synthesized and evaluated for their cytotoxic effects against human tumor cells. Notably, one compound demonstrated an IC50 value of less than 1 μM against six different cancer cell lines, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of novel heterocycles synthesized from this compound, compounds were tested using disc diffusion methods against various bacterial strains. Results indicated significant inhibition zones, showcasing the potential application of these compounds in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to form stable intermediates and products through condensation and substitution reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide and related chromenyl/aryl acetamides:
Structural and Electronic Effects
- Cyano vs.
- Dimethyl Groups at C2 : The 2,2-dimethyl substitution reduces conformational flexibility of the chromen ring, likely improving binding specificity to target proteins compared to unsubstituted analogs .
- Acetamide Linker : Unlike trichloro-acetamides (), the target compound’s acetamide lacks halogenation, reducing steric bulk and enabling stronger hydrogen-bonding interactions .
Crystallographic and Physicochemical Properties
- The target compound’s cyano group may influence crystal packing similarly to dichlorophenyl analogs (), where substituent polarity dictates hydrogen-bonding networks and melting points .
Biological Activity
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide, a cyanoacetamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known for their applications in synthesizing heterocyclic compounds, which are crucial in drug development. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 89317-02-2 |
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide |
| InChI Key | ASLDLHGAODLNBR-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to participate in various biochemical reactions due to its functional groups (cyano and carbonyl). These functionalities allow it to form stable intermediates through:
- Condensation Reactions : The active hydrogen on the cyanoacetamide can engage in condensation reactions leading to the formation of complex heterocycles.
- Substitution Reactions : The compound can undergo substitution reactions with various reagents, yielding numerous derivatives with enhanced biological properties.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of cyanoacetamides exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from this compound have shown enhanced in vitro activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Antifungal Activity : The compound also displays antifungal properties against strains like Candida albicans and Aspergillus niger .
Anticancer Potential
Research indicates that this compound and its derivatives may serve as potential anticancer agents. For example:
- A study highlighted that certain derivatives exhibited inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth .
Case Studies
- Synthesis and Evaluation of Antimicrobial Agents :
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and a nucleophile like 2-pyridinemethanol) to generate nitro intermediates .
- Step 2 : Reduction under acidic conditions (e.g., iron powder) to convert nitro groups to amines .
- Step 3 : Condensation with cyanoacetic acid using condensing agents (e.g., DCC or EDC) to form the acetamide backbone .
- Characterization : Employ IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups. Use to resolve methyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Spectroscopy :
- IR : Identify key functional groups (amide C=O, cyano C≡N).
- NMR : Assign protons on the chromene ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and acetamide methyl groups (δ 2.0–2.2 ppm) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Procedure :
- Grow single crystals via slow evaporation (solvent: methanol/water).
- Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
- Key Parameters :
- Space group (e.g., P2₁/c).
- Hydrogen bond geometry (e.g., D–H···A distances < 3.0 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Case Study : If NMR suggests a planar chromene ring but X-ray shows non-planarity due to steric hindrance:
- Validate via DFT calculations (e.g., Gaussian) to compare theoretical/experimental geometries.
- Re-examine NMR assignments for coupling constants (e.g., ) that reflect ring puckering .
- Tools : Mercury (CCDC) for visualizing hydrogen bonding and torsion angles .
Q. What strategies optimize reaction yields during the synthesis of this compound?
- Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
- Example : In a study on chloroacetamide derivatives, yields improved from 60% to 85% by adjusting reaction time (24 → 48 hours) and temperature (RT → 60°C) .
Q. How are crystallographic challenges (e.g., twinning, low-resolution data) addressed for this compound?
- Twinning : Use TWINLAW in SHELXL to model twin domains. Refine with HKLF5 format .
- Low Resolution : Apply restraints (e.g., DFIX, SIMU) to bond lengths/angles. Validate with R-factor convergence (<5% discrepancy) .
Q. What mechanistic insights exist for side reactions during synthesis?
- Example : Formation of 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (3) as a byproduct during chloroacetamide synthesis .
- Mitigation : Monitor via TLC and LC-MS. Quench intermediates with aqueous NaHCO₃ to prevent overhalogenation .
Q. How do hydrogen bonding networks influence the compound’s supramolecular assembly?
- Analysis :
- Identify donor-acceptor pairs (e.g., N–H···O, O–H···N) using Mercury .
- Calculate packing coefficients (e.g., PLATON) to assess density (target: ~1.3 g/cm³).
- Table : Hydrogen Bond Geometry (Example from a Related Compound ):
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N–H···O | 0.86 | 2.08 | 2.927 | 168 |
| C–H···O | 0.93 | 2.55 | 3.304 | 140 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
